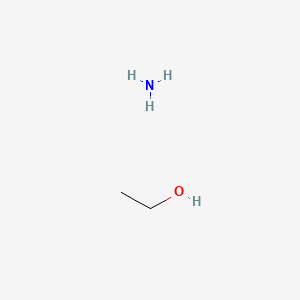
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine is a complex organic compound that features a tetrazole ring, a pyridine ring, and a phenylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine typically involves multiple steps, starting with the preparation of the tetrazole and pyridine intermediates. One common method involves the reaction of 2-chloropyridine with sodium azide to form 2-(1H-tetrazol-5-yl)pyridine. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylamine derivatives .
科学的研究の応用
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
作用機序
The mechanism of action of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which facilitate binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
特性
分子式 |
C12H10N6O |
|---|---|
分子量 |
254.25 g/mol |
IUPAC名 |
4-[2-(2H-tetrazol-5-yl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C12H10N6O/c13-8-1-3-9(4-2-8)19-10-5-6-14-11(7-10)12-15-17-18-16-12/h1-7H,13H2,(H,15,16,17,18) |
InChIキー |
URQMJRRHLJBNLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)



![1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B8359984.png)



![8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8360008.png)
![1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2(1H,3H)-imidazolone](/img/structure/B8360010.png)
![3-[3-Aminobenzyloxy]benzonitrile](/img/structure/B8360021.png)

![5-fluoro-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine](/img/structure/B8360040.png)
![[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol](/img/structure/B8360041.png)
